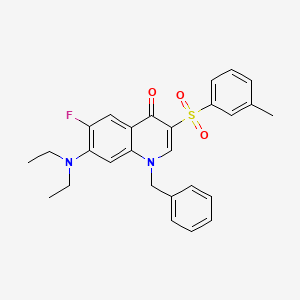![molecular formula C24H17Cl2N3 B2453767 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-83-9](/img/structure/B2453767.png)
8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17Cl2N3 and its molecular weight is 418.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Optical Properties
Research has explored the structural and optical characteristics of quinoline derivatives, focusing on their applications in thin films and their potential use in photonic devices. For example, the study of the structural and optical properties of quinoline derivatives has shown that these compounds, when deposited as thin films, retain their chemical bonds and exhibit specific optical properties determined through spectrophotometer measurements. These properties include the absorption parameters and the type of electron transition, which are crucial for applications in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties and Applications in Organic–Inorganic Photodiode Fabrication
Another area of application is in photovoltaics, where quinoline derivatives are used to improve the efficiency of organic–inorganic photodiodes. A study highlighted the photovoltaic properties of these derivatives, demonstrating their potential in fabricating heterojunction diodes with rectification behavior and photovoltaic properties under both dark and illumination conditions. This research suggests the feasibility of these compounds in improving photodiode parameters, such as photoconductivity sensitivity and open-circuit voltage (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Research on quinoxaline derivatives, a related class of compounds, has shown high corrosion inhibition efficiency for mild steel in acidic solutions, demonstrating the potential of these compounds in extending the lifespan of metal components in corrosive conditions (Saraswat & Yadav, 2020).
Dielectric Properties
Further studies have investigated the dielectric properties of quinoline derivatives, which are essential for the development of electronic materials. Research into the dielectric behavior of these compounds reveals their potential in electronic applications, particularly in devices where the manipulation of dielectric properties is crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
特性
IUPAC Name |
8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMZHXVHAVWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)
![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)
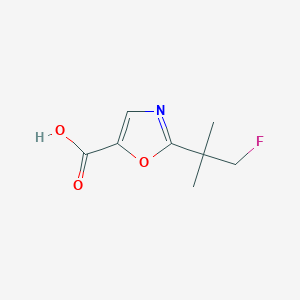
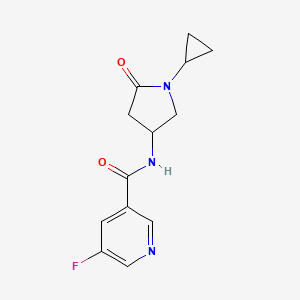
![4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2453689.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
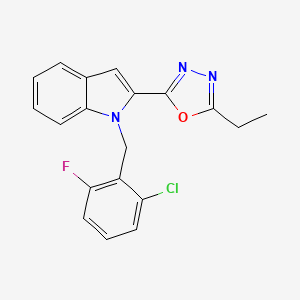
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate](/img/structure/B2453694.png)
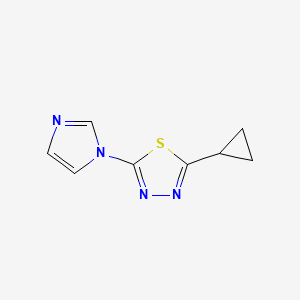


![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)
![diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2453705.png)
